molecular formula C6H10N4O2 B1302255 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine CAS No. 496057-17-1

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

Cat. No. B1302255
M. Wt: 170.17 g/mol
InChI Key: GJEQVWNRKBMEHO-UHFFFAOYSA-N
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Description

“5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” is a chemical compound with the molecular formula C6H10N4O2 . It has a molecular weight of 170.17 . The compound is also known by its IUPAC name, 5-(4-morpholinyl)-1,3,4-oxadiazol-2-amine .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine”, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids . The direct cyclization of diacylhydrazines using various dehydrating agents such as phosphorous oxychloride, thionyl chloride, and phosphorous pentaoxide is another common synthetic route .


Molecular Structure Analysis

The InChI code for “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” is 1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.

Scientific Research Applications

  • Medicine and Agriculture

    • 1,3,4-oxadiazoles have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
    • They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
    • Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
  • Anti-Cancer Activity

    • 1,3,4-oxadiazole derivatives have shown high cytostatic potential .
    • They have anti-proliferative effects associated with various mechanisms, such as inhibition of growth factors, enzymes, kinases and others .
    • The activity of these compounds was tested on cell lines of various cancers .
  • Antifungal Activity

    • The in vitro antifungal activities of 1,3,4-oxadiazoles were evaluated against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .
    • The activities were compared with the commercial fungicide propiconazole .
  • Anticancer Activity

    • A study has synthesized a group of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and evaluated their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .
    • Compound 31, bearing 5-nitrothiophene moiety, exhibited the most potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5, 4, and 4.5 µM, respectively .
  • Pharmaceutical Intermediate

    • 3-Hydroxy-4-morpholino-1,2,5-thiazole, which is structurally similar to “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine”, is used as an intermediate for the preparation of Timolol .
  • Antiviral Activity

    • Some 1,3,4-oxadiazoles have shown antiviral activity . The importance of suitably substituted aryl substituents was evident when their inhibitory activity was compared .
  • Anticancer Activity

    • A study has synthesized a group of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and evaluated their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .
    • Compound 31, bearing 5-nitrothiophene moiety, exhibited the most potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5, 4, and 4.5 µM, respectively .
  • Pharmaceutical Intermediate

    • 3-Hydroxy-4-morpholino-1,2,5-thiazole, which is structurally similar to “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine”, is used as an intermediate for the preparation of Timolol .
  • Antiviral Activity

    • Some 1,3,4-oxadiazoles have shown antiviral activity . The importance of suitably substituted aryl substituents was evident when their inhibitory activity was compared .

Safety And Hazards

The safety data sheet (MSDS) for “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” indicates that it may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future research directions for “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” and similar compounds could involve further exploration of their potential biological activities, including their potential as enzyme inhibitors . Additionally, more detailed studies on their physical and chemical properties, as well as their safety and toxicity profiles, would be beneficial.

properties

IUPAC Name

5-morpholin-4-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQVWNRKBMEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375036
Record name 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

CAS RN

496057-17-1
Record name 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-17-1
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